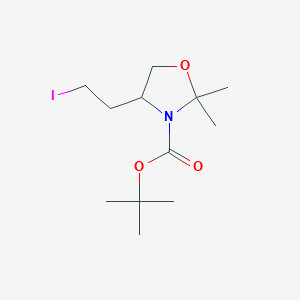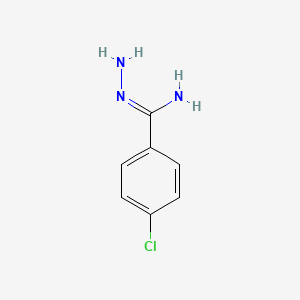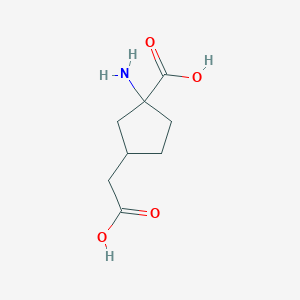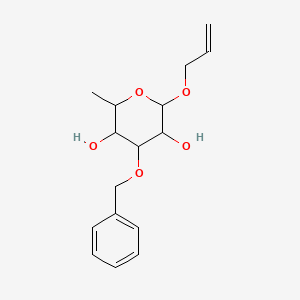
1-(2-Carboxyphenylmethyl)-3-methyl-4-boc-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a carboxyphenylmethyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring
准备方法
The synthesis of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the carboxyphenylmethyl and methyl groups. The Boc protecting group is then added to protect the nitrogen atoms during subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
化学反应分析
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The Boc protecting group can be removed through hydrolysis, typically using acidic or basic conditions, to yield the free amine.
科学研究应用
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules. Its reactivity and stability make it suitable for use in various organic reactions.
Biological Studies: Researchers use the compound to study the effects of piperazine derivatives on biological systems. It can be used to investigate the interactions between small molecules and biological targets.
作用机制
The mechanism of action of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the carboxyphenylmethyl group can enhance binding affinity and specificity, while the Boc protecting group can be removed to reveal reactive amine groups that can form covalent bonds with target molecules.
相似化合物的比较
1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine can be compared to other piperazine derivatives, such as:
1-(2-carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but lacks the methyl group, which may affect its reactivity and binding properties.
1-(2-carboxyphenylmethyl)-3-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.
1-(2-carboxyphenylmethyl)-3-methyl-4-acetylpiperazine: Contains an acetyl protecting group instead of Boc, which may influence its solubility and reactivity.
The uniqueness of 1-(2-carboxyphenylmethyl)-3-methyl-4-Bocpiperazine lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-[[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-13-11-19(9-10-20(13)17(23)24-18(2,3)4)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22) |
InChI 键 |
BHTLXEDHGVUWDS-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)

![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B15123859.png)
![1-[5-(Diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15123860.png)
![(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B15123862.png)
![6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline](/img/structure/B15123866.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123872.png)

![4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid](/img/structure/B15123880.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)
